Cas no 2034393-33-2 (N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide)

N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide
- F6573-8809
- N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide
- N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
- AKOS026705526
- 2034393-33-2
-
- インチ: 1S/C19H18N2O3/c1-14(24-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-23-13-16/h2-10,12-14H,11H2,1H3,(H,21,22)
- InChIKey: HNMQXXMWXXQOIP-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(C)C(NCC1C=NC=C(C2=COC=C2)C=1)=O
計算された属性
- 精确分子量: 322.13174244g/mol
- 同位素质量: 322.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 64.4Ų
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-8809-5μmol |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-10mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-15mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-75mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-2mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-5mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-20mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-1mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-4mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-8809-2μmol |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide |
2034393-33-2 | 2μmol |
$57.0 | 2023-09-07 |
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamideに関する追加情報
Professional Introduction to N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide (CAS No. 2034393-33-2)
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide is a compound of significant interest in the field of chemical and biomedical research. This molecule, identified by its CAS number 2034393-33-2, has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The compound's structure combines a pyridine ring with a furan moiety, linked to a phenoxypropyl amide group, creating a versatile scaffold for further chemical modifications and biological evaluations.
The furan-3-yl substituent in the molecule is particularly noteworthy, as furan derivatives are known for their broad spectrum of biological activities. These derivatives have been extensively studied for their roles in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the furan-3-yl group into the pyridine core of N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide likely contributes to its unique interactions with biological targets, making it a promising candidate for further investigation.
The pyridin-3-ylmethyl moiety further enhances the compound's complexity and potential utility. Pyridine-based compounds are widely recognized in medicinal chemistry for their ability to modulate enzyme activity and receptor binding. The specific positioning of the pyridin-3-ylmethyl group in this molecule suggests that it may interact with biological targets in a manner distinct from other pyridine derivatives, offering new avenues for therapeutic intervention.
The amide functionality at the 2-position of the phenoxypropyl chain adds another layer of reactivity to the molecule. Amides are common pharmacophores in drug design, known for their ability to form hydrogen bonds and stabilize protein structures. The presence of this amide group in N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide could facilitate its binding to specific biological targets, enhancing its potential as a lead compound in drug development.
In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide, with its multifaceted structural features, may exhibit properties that make it suitable for interfering with PPIs. Such interactions are crucial in many biological processes, including signal transduction and disease pathogenesis. By targeting PPIs, this compound could potentially offer new therapeutic strategies against a variety of diseases.
The phenoxypropyl group at the other end of the molecule adds another dimension to its potential applications. Phenoxyalkyl chains are often used in drug design to improve solubility and bioavailability. The specific arrangement of atoms in this group may contribute to the compound's pharmacokinetic properties, making it more suitable for oral administration or other routes of delivery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide has been subjected to virtual screening using various computational methods, which have suggested potential activities against several targets of interest. These computational predictions have guided experimental efforts aimed at validating these findings and optimizing the compound's properties.
In vitro studies have begun to explore the biological activity of N-{5-(furan-3-y)pyridin--{y}lmethyl}-2-phenoxypropanamide. Initial results have shown promising interactions with certain enzymes and receptors, supporting the computational predictions. These findings have encouraged researchers to pursue further studies aimed at elucidating the mechanism of action of this compound and identifying potential therapeutic applications.
The synthesis of N-{5-(furan--{y}l)pyridin--{y}lmethyl}-2-phenoxypropanamide represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful functionalization of the pyridine ring and subsequent attachment of the furan and phenoxypropyl moieties. The synthetic route has been optimized for high yield and purity, ensuring that subsequent biological evaluations are conducted on high-quality material.
The future prospects for N-{5-(furan--{y}l)pyridin--{y}lmethyl}-2-phenoxypropanamide are exciting. Further research is planned to explore its potential as a lead compound for drug development. This includes additional in vitro studies to characterize its biological activity more fully and initial preclinical studies to assess its safety and efficacy. The compound's unique structure and promising initial results make it a compelling candidate for future therapeutic applications.
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